![molecular formula C7H8F2N2O B1401436 (S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol CAS No. 1213486-60-2](/img/structure/B1401436.png)
(S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol
Overview
Description
“(S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol” is a chemical compound used in scientific research. It has a molecular formula of C7H8F2N2O, an average mass of 174.148 Da, and a mono-isotopic mass of 174.060471 Da . It offers diverse applications such as drug synthesis and catalysis due to its unique properties.
Molecular Structure Analysis
The molecular structure of “(S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol” consists of 7 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom .Scientific Research Applications
Complexation with Metal Ions
A study by Mardani et al. (2019) explored the reaction of a related compound, 2-[2-(aminoethyl)amino]ethanol, with pyridine-2-carbaldehyde, forming a mixture of products that react with copper(II) and cadmium(II) chlorides. These compounds were characterized using various spectroscopic techniques and single-crystal X-ray diffraction. The research also included docking studies to investigate the potential interaction of these compounds with selected biomolecules (Mardani, Hakimi, Moeini, & Mohr, 2019).
Use in Supramolecular Chemistry
Di (2010) described the crystal structure of a compound involving 2-amino-3-(1H-indol-3-yl)propionic acid, which is structurally related to (S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol. This study highlights the role of such compounds in forming hydrogen bonds and three-dimensional network structures, which are crucial in supramolecular chemistry (Di, 2010).
Application in Polymer Chemistry
Elladiou and Patrickios (2012) demonstrated that 2-(pyridin-2-yl)ethanol, a closely related compound, can serve as a protective group for methacrylic acid in polymer chemistry. This compound can be selectively removed either chemically or thermally, post-polymerization, indicating its utility in the development of advanced polymers (Elladiou & Patrickios, 2012).
Investigation of Molecular Interactions
Research by Keypour et al. (2015) synthesized new amines related to (S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol and studied their complexation with copper(II) ions. This work contributes to understanding molecular interactions and coordination chemistry, which is vital in fields like catalysis and material science (Keypour, Shayesteh, Salehzadeh, Dhers, Maleki, Ünver, & Dilek, 2015).
Development of Chemosensors
Pan et al. (2015) synthesized pyridine-based derivatives for mercury(II) detection, employing a compound structurally similar to (S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol. The study underscores the importance of such compounds in developing sensitive and selective chemosensors for environmental monitoring (Pan, Zhu, Kong, Yang, Tao, Tian, Lu, & Yang, 2015).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-amino-2-(3,5-difluoropyridin-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c8-4-1-5(9)7(11-2-4)6(10)3-12/h1-2,6,12H,3,10H2/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGQRACZJQQGIM-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(CO)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1F)[C@@H](CO)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743558 | |
Record name | (2S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol | |
CAS RN |
1213486-60-2 | |
Record name | (2S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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